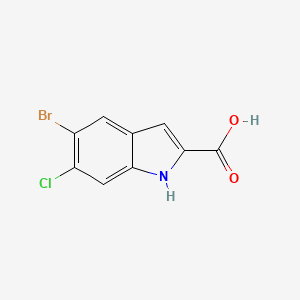

5-Bromo-6-chloro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-6-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITELQQXEWUFNLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743502 | |

| Record name | 5-Bromo-6-chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934660-16-9 | |

| Record name | 5-Bromo-6-chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a substituted indole, it serves as a valuable scaffold and building block for the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization, from guiding synthesis and purification to predicting its behavior in biological systems. This technical guide provides a comprehensive analysis of the key physicochemical attributes of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties for research and development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a derivative of the indole bicyclic system, functionalized with a carboxylic acid at the 2-position and substituted with bromine and chlorine atoms at the 5- and 6-positions, respectively.

The strategic placement of these functional groups—a hydrogen bond donor (indole N-H), a hydrogen bond donor/acceptor (carboxylic acid), and lipophilic halogens—creates a molecule with a nuanced profile, making it a compelling starting point for library synthesis and lead optimization campaigns.

Molecular Structure

The structural arrangement of the atoms is depicted below. The indole core, a privileged structure in medicinal chemistry, is systematically functionalized to modulate its electronic and steric properties.

Caption: Chemical structure of this compound.

Key Identifiers

Precise identification is crucial for regulatory compliance, procurement, and literature searches. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 934660-16-9 | [1] |

| Molecular Formula | C₉H₅BrClNO₂ | [1] |

| Molecular Weight | 274.50 g/mol | [1][2] |

| SMILES | C1=C2C=C(NC2=CC(=C1Br)Cl)C(=O)O | [1] |

Core Physicochemical Properties

The physicochemical properties of a drug candidate dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate measurement of these parameters is a cornerstone of drug discovery.

Summary of Properties

| Property | Value / Description | Significance in Drug Development |

| Physical Form | Solid | Impacts handling, formulation, and dissolution rate. |

| Melting Point | Not specified in literature; expected to be >200 °C | Indicator of purity and lattice energy. |

| Aqueous Solubility | Predicted to be low | Affects bioavailability and formulation options. |

| pKa (Carboxylic Acid) | Predicted ~3.5 - 4.5 | Determines ionization state at physiological pH, influencing solubility and permeability.[3][4] |

| LogP | Not specified; predicted to be high | Measures lipophilicity, which correlates with membrane permeability and metabolic stability. |

| Storage | Sealed in dry, 2-8°C | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability. Given the planar, aromatic structure and the presence of lipophilic halogen atoms, this compound is expected to have low intrinsic solubility in aqueous media. However, its solubility is pH-dependent due to the ionizable carboxylic acid group. At pH values significantly above its pKa, the compound will deprotonate to form a more soluble carboxylate salt.

In organic solvents, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for preparing stock solutions for biological screening.[5]

Acidity and Ionization (pKa)

The molecule possesses two acidic protons: one on the carboxylic acid group and one on the indole nitrogen.

-

Carboxylic Acid Proton: This is the most acidic proton. For reference, the pKa of the parent indole-2-carboxylic acid is approximately 3.5-4.5.[3][4] The electron-withdrawing effects of the bromine and chlorine atoms are expected to slightly lower this pKa, making it a stronger acid. At physiological pH (~7.4), this group will be almost completely deprotonated and negatively charged.

-

Indole N-H Proton: The indole N-H is significantly less acidic, with a pKa typically around 17. It will remain protonated under all relevant biological and pharmaceutical conditions.

Understanding the ionization state is crucial. The charged carboxylate form will dominate in blood and cytoplasm, which impacts cell permeability, protein binding, and interaction with biological targets.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data provide an empirical fingerprint for the molecule, used for structural confirmation and purity assessment. While specific spectra for this exact compound are not widely published, the expected characteristics can be inferred from its structure and data from analogous compounds.[6][7]

-

¹H NMR: Expected signals would include distinct aromatic protons on the indole ring, with chemical shifts influenced by the anisotropic effects of the halogens. A broad singlet for the indole N-H and a downfield signal for the carboxylic acid proton would also be characteristic.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including a signal for the carbonyl carbon of the carboxylic acid typically found around 160-170 ppm.

-

Mass Spectrometry (MS): The mass spectrum would be characterized by a distinctive isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This pattern provides definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), and an N-H stretch (~3300 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with a C18 column.[6][8] A mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (acetonitrile or methanol) is standard. Detection is commonly performed using a UV detector, monitoring at wavelengths where the indole chromophore absorbs, typically between 220 and 280 nm.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following methods are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, which are accepted by government and industry laboratories worldwide.[9][10][11][12]

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality: This protocol is designed to separate the target compound from potential impurities, starting materials, or side products. The C18 stationary phase provides a nonpolar environment, while the gradient elution from a polar to a less polar mobile phase allows for the separation of compounds based on their hydrophobicity.

Methodology:

-

System Preparation: Agilent 1260 or equivalent HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Linear gradient from 95% to 5% B

-

19-25 min: Hold at 5% B for column re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a ~0.5 mg/mL solution in a 1:1 mixture of Mobile Phase A and B.

-

Injection Volume: 10 µL.

-

Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)

Causality: This is the "gold standard" method for determining the saturation solubility of a compound in water. The extended equilibration time ensures that a true thermodynamic equilibrium is reached between the solid material and the solution. The subsequent analysis of the saturated solution provides a direct measure of solubility.

Caption: Workflow for the OECD 105 Shake-Flask solubility determination method.

Methodology:

-

Preparation: Add an amount of the solid compound to several replicate flasks containing high-purity water, ensuring excess solid remains.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate in a constant temperature bath (e.g., 25 °C or 37 °C).

-

Sampling (Preliminary): After 24 hours, stop agitation, allow the solid to settle, and carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Centrifuge the aliquot at high speed to pellet any remaining suspended solids.

-

Analysis (Preliminary): Analyze the concentration of the clear supernatant using a validated analytical method (e.g., HPLC with a calibration curve).

-

Continued Equilibration: Allow the flasks to continue agitating for another 24 hours and repeat steps 3-5.

-

Confirmation of Equilibrium: If the concentration measured after 48 hours is within experimental error of the 24-hour measurement, equilibrium is deemed to have been reached. If not, continue for another 24-hour interval.

-

Final Calculation: The confirmed, stable concentration is reported as the aqueous solubility of the compound at the specified temperature.

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety. Based on data for structurally related compounds and general chemical principles, the following precautions are advised.

-

Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]

Conclusion

This compound presents a molecular framework with high potential for drug discovery. Its key physicochemical features—low but pH-dependent aqueous solubility, a distinct lipophilic character, and a well-defined acidic center—are critical parameters that must be considered and managed during the drug development process. The standardized protocols provided herein offer a robust framework for researchers to generate high-quality, reproducible data, enabling informed decisions in synthesis, formulation, and biological evaluation. This guide serves as a foundational resource for scientists and researchers aiming to unlock the therapeutic potential of this and related heterocyclic compounds.

References

- OECD (2025). Guidelines for the Testing of Chemicals.

- Chemycal (2017). OECD Guidelines for the Testing of Chemicals. [Link][13]

- Wikipedia (n.d.). OECD Guidelines for the Testing of Chemicals. [Link][10]

- OECD Publishing (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link][11][12]

- Longdom Publishing (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link][8]

- Royal Society of Chemistry (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link][6]

- MDPI (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link][7]

- Organic Chemistry Data (n.d.).

- N/A (n.d.). Approximate pKa chart of the functional groups. [Link][4]

- ChemBK (2024). 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. [Link][5]

Sources

- 1. achmem.com [achmem.com]

- 2. 6-Bromo-5-chloro-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. chembk.com [chembk.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. oecd.org [oecd.org]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. search.library.brandeis.edu [search.library.brandeis.edu]

- 12. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the molecular structure of 5-bromo-6-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document delves into the nuanced structural features, spectroscopic characteristics, and synthetic considerations of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of Substituted Indoles in Pharmacology

The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceutical agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of targeted therapies. The strategic placement of halogen substituents, such as bromine and chlorine, on the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.

This compound belongs to a class of compounds that are being explored for their therapeutic potential. Derivatives of indole-2-carboxylic acid have demonstrated a wide range of pharmacological activities, including roles as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, and inhibitors of HIV-1 integrase.[1][2][3] The specific substitution pattern of a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole nucleus in the title compound offers a unique electronic and steric profile for potential drug-receptor interactions.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound lies in a thorough characterization of its molecular structure.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 934660-16-9 | [1] |

| Molecular Formula | C₉H₅BrClNO₂ | [4] |

| Molecular Weight | 274.50 g/mol | [4] |

| Appearance | Solid | N/A |

| SMILES | C1=C2C=C(NC2=CC(=C1Br)Cl)C(=O)O | [4] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to reveal the substitution pattern on the aromatic rings.

-

NH Proton: A broad singlet is anticipated for the indole N-H proton, typically downfield (δ > 11.0 ppm), due to its acidic nature and potential for hydrogen bonding.

-

Aromatic Protons:

-

The proton at the C3 position of the indole ring is expected to appear as a singlet, likely in the region of δ 7.0-7.5 ppm.

-

The proton at the C4 position would likely be a singlet in the δ 7.5-8.0 ppm range.

-

The proton at the C7 position is also expected to be a singlet, appearing in a similar region to the C4 proton.

-

The absence of signals corresponding to protons at C5 and C6 would confirm the substitution at these positions.

-

-

Carboxylic Acid Proton: A very broad singlet, characteristic of a carboxylic acid proton, is expected far downfield (δ > 12.0 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between δ 165-180 ppm.

-

Aromatic and Heterocyclic Carbons: The nine carbons of the indole ring system will appear in the aromatic region (δ 100-140 ppm). The carbons directly attached to the electronegative bromine and chlorine atoms (C5 and C6) would be expected to show shifts influenced by these substituents. The quaternary carbons (C2, C3a, C5, C6, and C7a) are also expected to be identifiable.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a powerful tool for identifying key functional groups.

-

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

N-H Stretch: A moderate to sharp absorption around 3300-3400 cm⁻¹ is expected for the N-H stretching vibration of the indole ring.

-

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is predicted for the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C-Br and C-Cl Stretches: Absorptions corresponding to the C-Br and C-Cl stretching vibrations are expected in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern.

-

Molecular Ion Peak (M+): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 273, 275, and 277.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the halogen atoms.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized based on established indole synthesis methodologies. The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives.

Caption: Proposed Fischer indole synthesis of the target compound.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of this compound is not currently published. However, a general procedure based on the Fischer indole synthesis is as follows:

-

Hydrazone Formation: (4-Bromo-5-chlorophenyl)hydrazine would be reacted with pyruvic acid in a suitable solvent (e.g., ethanol or acetic acid) to form the corresponding hydrazone intermediate.

-

Cyclization: The formed hydrazone, either isolated or generated in situ, would then be treated with a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) and heated. This promotes the[2][2]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

-

Work-up and Purification: The reaction mixture would be cooled and neutralized. The crude product would then be isolated by filtration or extraction and purified using techniques such as recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Choice of Hydrazine: The selection of (4-bromo-5-chlorophenyl)hydrazine is critical as it dictates the substitution pattern on the benzene portion of the final indole product.

-

Choice of Carbonyl Compound: Pyruvic acid is chosen as the carbonyl partner to introduce the carboxylic acid functionality at the 2-position of the indole ring.

-

Acid Catalyst: The acid catalyst is essential for protonating the hydrazone, which initiates the key rearrangement and cyclization steps of the Fischer indole synthesis. The choice and concentration of the acid can significantly impact the reaction yield and purity.

Chemical Reactivity

The chemical reactivity of this compound is governed by its functional groups: the indole ring, the carboxylic acid, and the halogen substituents.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.

-

Indole N-H: The indole nitrogen can be alkylated or acylated under appropriate basic conditions.

-

Halogen Substituents: The bromine and chlorine atoms on the benzene ring can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a handle for further structural diversification and the synthesis of more complex analogs.

Conclusion and Future Directions

This compound is a molecule with considerable potential as a building block in the synthesis of novel therapeutic agents. Its unique substitution pattern offers opportunities for fine-tuning the pharmacological properties of lead compounds. While detailed experimental data for this specific compound remains to be published, this guide provides a robust framework for its structural understanding, predicted spectroscopic properties, and a logical synthetic approach.

Future research in this area should focus on the development and optimization of a scalable synthetic route to this compound. Furthermore, the synthesis and biological evaluation of a library of derivatives, leveraging the reactivity of its functional groups, could lead to the discovery of new drug candidates with improved efficacy and safety profiles. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of novel heterocyclic compounds.

References

- Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112020.

- Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1068–1073.

- Wang, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(4), 572–581.

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectral data for this specific compound, this guide employs a predictive approach grounded in the empirical data of closely related analogs, most notably 5-bromo-1H-indole-2-carboxylic acid. We will delve into the theoretical underpinnings and expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a robust reference for scientists, providing not only predicted spectral data and their interpretation but also detailed, field-proven protocols for data acquisition.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of the indole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The introduction of bromine and chlorine atoms, as in this compound, can significantly influence factors such as metabolic stability, receptor binding affinity, and membrane permeability. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization.

This guide will provide a detailed roadmap for the spectral analysis of this compound, empowering researchers to confidently identify and characterize this and similar halogenated indole derivatives.

Figure 1: Conceptual relationship of the structural components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known data for 5-bromo-1H-indole-2-carboxylic acid and the expected electronic effects of the additional chloro substituent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the indole N-H proton, the carboxylic acid proton, and the aromatic protons on the indole ring. The presence of the electron-withdrawing bromine and chlorine atoms will deshield the aromatic protons, shifting their signals downfield.

Reference Data: ¹H NMR of 5-Bromo-1H-indole-2-carboxylic acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~11.8 | Broad Singlet |

| COOH | ~13.0 | Broad Singlet |

| H-3 | ~7.26 | Singlet |

| H-4 | ~7.67 | Doublet |

| H-6 | ~7.14 | Doublet of Doublets |

| H-7 | ~7.48 | Doublet |

Data sourced from publicly available spectra and may vary with solvent and concentration.

Predicted ¹H NMR Data for this compound

The introduction of a chlorine atom at the C-6 position will primarily affect the chemical shifts of the adjacent protons, H-4 and H-7. The electron-withdrawing nature of chlorine will cause a downfield shift for these protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| N-H | 11.8 - 12.5 | Broad Singlet | The acidic proton on the nitrogen of the indole ring. |

| COOH | 13.0 - 13.5 | Broad Singlet | The highly deshielded carboxylic acid proton. |

| H-3 | 7.2 - 7.4 | Singlet | A singlet due to the absence of adjacent protons. |

| H-4 | 7.8 - 8.0 | Singlet | Expected to be a singlet due to the substitution at C-5. The adjacent chlorine at C-6 will cause a significant downfield shift. |

| H-7 | 7.6 - 7.8 | Singlet | Expected to be a singlet due to the substitution at C-6. The adjacent bromine at C-5 will also contribute to its downfield shift. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms.

Reference Data: ¹³C NMR of 5-Bromo-1H-indole-2-carboxylic acid

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-2 | ~131 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~115 (C-Br) |

| C-6 | ~123 |

| C-7 | ~114 |

| C-7a | ~135 |

Data sourced from publicly available spectra and may vary with solvent.

Predicted ¹³C NMR Data for this compound

The chlorine atom at C-6 will directly influence the chemical shift of C-6 and its neighboring carbons, C-5 and C-7.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | 163 - 166 | Carboxylic acid carbonyl carbon. |

| C-2 | 130 - 133 | Carbon bearing the carboxylic acid group. |

| C-3 | 102 - 105 | |

| C-3a | 127 - 130 | Bridgehead carbon. |

| C-4 | 124 - 127 | |

| C-5 | 114 - 117 | Carbon attached to bromine. |

| C-6 | 125 - 128 | Carbon attached to chlorine, expected to be deshielded. |

| C-7 | 112 - 115 | |

| C-7a | 134 - 137 | Bridgehead carbon. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Add TMS as an internal standard.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Apply a 90° pulse angle.

-

Set an appropriate relaxation delay (e.g., 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and indole groups, respectively, as well as the C=O stretching of the carboxylic acid.

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Characteristic very broad absorption due to hydrogen bonding. |

| N-H (Indole) | 3300-3400 | Medium, Sharp | Stretching vibration of the indole N-H bond. |

| C=O (Carboxylic Acid) | 1680-1710 | Strong | Stretching vibration of the carbonyl group, typically lowered by conjugation and hydrogen bonding. In halogen derivatives of indole-2-carboxylic acid, this band is often observed in the 1653-1659 cm⁻¹ range.[1] |

| C=C (Aromatic) | 1450-1600 | Medium to Weak | Stretching vibrations of the indole ring. |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching vibration of the C-O single bond. For halogenated indole-2-carboxylic acids, this can be in the 1254-1291 cm⁻¹ range.[1] |

| C-Cl | 700-800 | Medium | Stretching vibration of the carbon-chlorine bond. |

| C-Br | 500-600 | Medium | Stretching vibration of the carbon-bromine bond. |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum to identify the key functional groups.

Materials:

-

This compound sample (a small amount of solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Instrumentation:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption bands.

-

Compare the obtained spectrum with the predicted values and spectra of related compounds.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern can provide valuable structural information.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₅BrClNO₂

-

Monoisotopic Mass: 272.9294 g/mol

-

Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion:

-

m/z ~273 (C₉H₅⁷⁹Br³⁵ClNO₂)

-

m/z ~275 (containing ⁸¹Br or ³⁷Cl)

-

m/z ~277 (containing ⁸¹Br and ³⁷Cl)

-

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is likely to proceed through several key pathways:

-

Loss of COOH (decarboxylation): A prominent fragment corresponding to the loss of the carboxylic acid group (45 Da) is expected.

-

Loss of Br or Cl: Fragmentation involving the loss of the halogen atoms is also possible.

-

Further fragmentation of the indole ring.

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

Objective: To determine the molecular weight and obtain fragmentation data.

Materials:

-

This compound sample

-

LC-MS grade solvents (e.g., methanol, acetonitrile, water)

-

Formic acid (for mobile phase modification)

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap for HRMS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Further dilute to a final concentration of approximately 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter if necessary.

-

-

LC Method:

-

Use a suitable C18 column.

-

Develop a gradient elution method using, for example, water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Inject a small volume of the sample (e.g., 1-5 µL).

-

-

MS Method:

-

Operate the ESI source in either positive or negative ion mode (negative mode is often suitable for carboxylic acids).

-

Set the mass range to cover the expected molecular ion (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature).

-

Acquire data in full scan mode to detect the molecular ion.

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision energy to induce fragmentation.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Determine the m/z of the molecular ion and compare it with the theoretical value. For HRMS, this should be within a few ppm.

-

Analyze the isotopic pattern to confirm the presence of bromine and chlorine.

-

Interpret the fragmentation pattern from the MS/MS spectrum to support the proposed structure.

-

Conclusion

The structural characterization of novel or sparsely documented compounds like this compound is a critical task in chemical research. While direct experimental data may be scarce, a combination of predictive methods based on sound chemical principles and the analysis of closely related analogs provides a powerful strategy for spectral assignment. This guide offers a comprehensive framework for researchers, detailing the expected NMR, IR, and MS spectral features, along with robust protocols for their acquisition. By leveraging this information, scientists can proceed with confidence in the identification and further development of this and other important halogenated indole derivatives.

References

- PubChem. 5-Bromo-1H-indole-2-carboxylic acid.

- Szafranski, K., et al. (2024).

- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

- Hassan, A. A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry.

- NIST Chemistry WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

Sources

1H NMR spectrum of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid

Introduction: The Role of NMR in Heterocyclic Drug Scaffolds

In modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For heterocyclic compounds, which form the core of a vast number of pharmaceuticals, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique. The ¹H NMR spectrum, in particular, provides a detailed fingerprint of a molecule's structure, offering insights into the electronic environment, connectivity, and spatial arrangement of its hydrogen atoms.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a substituted indole derivative. Indole scaffolds are privileged structures in medicinal chemistry, and understanding the impact of substitution on their spectral properties is crucial for researchers in synthesis, process development, and quality control. We will dissect the predicted spectrum based on first principles, substituent effects, and established spectral data, followed by a robust experimental protocol for data acquisition and a logical workflow for interpretation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. Due to the substitution pattern, the molecule possesses five distinct types of protons.

The five key proton signals to be assigned are:

-

H1: The proton attached to the indole nitrogen (N-H).

-

H3: The proton on the pyrrole ring at position 3.

-

H4: The proton on the benzene ring at position 4.

-

H7: The proton on the benzene ring at position 7.

-

COOH: The acidic proton of the carboxylic acid group.

Predicted ¹H NMR Spectrum: A Quantitative Analysis

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like halogens and carbonyls) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[1][2] Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets, governed by the n+1 rule.[3]

Based on these principles and reference data for related structures, we can predict the ¹H NMR spectrum. For this analysis, DMSO-d₆ is the recommended solvent . Its ability to form hydrogen bonds slows the chemical exchange of the N-H and COOH protons, resulting in sharper, more easily observable signals.[4][5]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |

| COOH | > 13.0 | Broad Singlet (br s) | N/A | 1H | Carboxylic acid protons are highly deshielded and appear far downfield.[6][7][8][9] The signal is often broad due to hydrogen bonding and chemical exchange. |

| H1 (N-H) | 12.0 - 12.5 | Broad Singlet (br s) | N/A | 1H | The indole N-H proton is acidic and its chemical shift is highly sensitive to solvent and concentration. In DMSO-d₆, it is typically observed as a broad signal in this downfield region.[4][6] |

| H7 | 7.8 - 8.0 | Singlet (s) | N/A | 1H | This aromatic proton is deshielded by the inductive effect of the adjacent chlorine at C6. With no adjacent protons, it appears as a singlet. |

| H4 | 7.6 - 7.8 | Singlet (s) | N/A | 1H | This aromatic proton is deshielded by the inductive effect of the adjacent bromine at C5. It appears as a singlet due to the lack of a neighboring proton at C5. |

| H3 | 7.1 - 7.3 | Singlet (s) | N/A | 1H | The C2-carboxylic acid group is electron-withdrawing, deshielding H3 relative to unsubstituted indole.[6] It has no vicinal coupling partners, resulting in a singlet. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed for a standard 400-600 MHz NMR spectrometer.

Step 1: Sample Preparation

-

Weigh the Sample: Accurately weigh approximately 10-15 mg of this compound.[10]

-

Select Solvent: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D).

-

Dissolution: Transfer the solid sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[10] Vortex or gently warm the vial if necessary to ensure complete dissolution.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Capping: Cap the NMR tube securely to prevent contamination.

Step 2: NMR Instrument Setup and Data Acquisition

-

Instrument Insertion: Insert the sample into the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

-

Acquisition Parameters: Set up a standard 1D proton experiment with the following typical parameters:

-

Pulse Angle: 30-45 degrees (a compromise between signal and relaxation time).

-

Spectral Width: 0 - 16 ppm (to ensure all signals, including the acidic protons, are captured).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons, ensuring accurate integration).

-

Number of Scans: 8-16 scans (sufficient for good signal-to-noise with the specified sample quantity).[11]

-

Step 3: Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Integration: Integrate all signals, setting the integration of one of the well-resolved singlet protons (e.g., H4 or H7) to 1.0. Verify that the other signals integrate to the expected integer values (1H each).

Data Interpretation Workflow

A systematic approach is crucial for translating the raw spectral data into a confirmed molecular structure. The protocol described above is a self-validating system, where each piece of information must be consistent with the others.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. unn.edu.ng [unn.edu.ng]

- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]

13C NMR data for 5-Bromo-6-chloro-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid

Abstract

This compound represents a class of halogenated indole derivatives that are of significant interest as intermediates in medicinal chemistry and materials science. The precise structural confirmation of such molecules is paramount for quality control, reaction monitoring, and ensuring downstream efficacy and safety in drug development pipelines. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the expected ¹³C NMR spectrum of this compound. In the absence of direct published experimental data for this specific compound, this document establishes a robust predictive framework grounded in the empirical data of simpler, related indole structures. Furthermore, a detailed, field-proven experimental protocol for acquiring and validating the ¹³C NMR spectrum is presented, ensuring researchers can confidently generate and interpret their own data.

Introduction to the Spectroscopic Challenge

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[1] Substitution on the indole ring, particularly with multiple halogens and functional groups, creates a unique electronic environment that directly influences the ¹³C NMR chemical shifts. For this compound, the combined electronic effects of the electron-withdrawing bromine, chlorine, and carboxylic acid substituents, coupled with the inherent aromaticity of the bicyclic system, necessitate a careful and systematic approach to spectral assignment.

This guide addresses the critical need for a reliable analytical benchmark for this compound by:

-

Deconstructing the substituent effects on the indole core to predict chemical shifts.

-

Presenting a detailed, validated protocol for experimental data acquisition.

-

Providing a logical framework for interpreting the resulting spectrum.

Theoretical Framework: Predicting Chemical Shifts via Substituent Effects

Predicting the ¹³C NMR spectrum of a complex molecule begins with understanding the foundational spectrum of its parent core and the predictable shifts induced by each substituent. This additive approach, based on well-documented Substituent Chemical Shift (SCS) effects, provides a powerful and accurate estimation.

The Parent Indole Core

The analysis starts with the established ¹³C NMR chemical shifts for indole, the fundamental building block. The assignments for the nine carbon atoms have been extensively studied and confirmed.[2][3] The pyrrole ring carbons (C2, C3) are particularly distinct from the benzenoid carbons (C4-C7), with C2 being significantly deshielded relative to C3.

Influence of the C2-Carboxylic Acid Group

The introduction of a carboxylic acid group at the C2 position induces significant changes in the electronic distribution of the pyrrole ring. The carbonyl carbon itself introduces a new signal in the far downfield region (typically 165-185 ppm).[4] Furthermore, it exerts an electron-withdrawing effect, causing a notable downfield shift (deshielding) of the adjacent C2 and C3 carbons. This effect is well-documented in studies of indole-2-carboxylic acid.[5][6]

Halogen Substituent Effects on the Benzene Ring

Halogens influence the chemical shifts of aromatic carbons through a combination of inductive and resonance effects.[7]

-

Inductive Effect (-I): As electronegative atoms, both bromine and chlorine withdraw electron density through the sigma bond framework, which tends to deshield (shift downfield) the directly attached carbon (the ipso-carbon) and, to a lesser extent, other carbons.

-

Resonance Effect (+R): The lone pairs on the halogens can be donated into the aromatic π-system, which tends to shield (shift upfield) the ortho and para positions. For chlorine and bromine, the inductive effect is generally dominant in determining the shift of the ipso-carbon.

The specific effects of a bromine at C5 and a chlorine at C6 can be estimated from data on mono- and di-substituted indoles and benzenes.[7][8][9] The heavy atom effect of bromine is also known to cause significant shielding (an upfield shift) of the ipso-carbon, which can counteract the deshielding inductive effect.[7]

Predicted ¹³C NMR Data and Structural Assignments

Synthesizing the substituent effects allows for a robust prediction of the ¹³C NMR spectrum for this compound. The assignments are presented below, with the standard indole numbering scheme.

Caption: Standard workflow for NMR analysis of indole carboxylic acid derivatives.

Protocol 1: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. [9]

-

Weighing: Accurately weigh 50-100 mg of the solid this compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). Causality: This solvent is chosen for its excellent ability to dissolve polar compounds like carboxylic acids and to slow the exchange rate of the acidic N-H and COOH protons, resulting in sharper signals.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial containing the sample. Sonicate gently for 1-2 minutes to ensure complete dissolution. A clear, homogenous solution is required.

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: This step is crucial to remove any microscopic particulate matter, which can severely degrade spectral resolution and shim quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: ¹³C NMR Spectrometer Parameters (400 MHz example)

These parameters provide a robust starting point for high-quality data acquisition.

-

Experiment Setup: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and perform automatic tuning and shimming procedures to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: zgpg30 (or a similar proton-gated decoupling sequence with a 30° pulse angle). Causality: A 30° pulse angle allows for faster repetition without fully saturating the signals, improving signal-to-noise over time. Proton decoupling removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each unique carbon.

-

Relaxation Delay (D1): 5.0 seconds. Causality: Quaternary carbons, which lack attached protons, often have very long relaxation times (T₁). A longer delay is essential to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated and can be accurately integrated if needed.

-

Acquisition Time (AQ): ~1.5 - 2.0 seconds.

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm). Causality: This wide range ensures that all signals, from potential aliphatic impurities to the downfield carbonyl carbon, are captured.

-

Number of Scans (NS): 2048 to 8192 scans. Causality: A large number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei, especially for the weak signals from quaternary carbons. The exact number will depend on sample concentration.

-

Data Processing and Referencing

-

Fourier Transform: Apply an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Correction: Perform phase correction and automatic baseline correction to ensure accurate peak picking and integration.

-

Referencing: Calibrate the chemical shift axis by setting the center of the DMSO-d₆ septet to 39.52 ppm. Causality: Accurate referencing is critical for comparing experimental data to predicted values and published literature.

Conclusion

The structural integrity of complex pharmaceutical intermediates like this compound is a non-negotiable aspect of modern drug development. This guide provides a dual framework for the confident analysis of this molecule using ¹³C NMR spectroscopy. The predictive model, built upon established substituent effects, offers a reliable benchmark for spectral assignment. Concurrently, the detailed experimental protocol provides a clear, validated pathway for researchers to generate high-fidelity, reproducible data in their own laboratories. By integrating theoretical prediction with rigorous experimental practice, this document empowers scientists to perform unambiguous structural verification, a cornerstone of scientific integrity and accelerated research.

References

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(5), 1159.

- PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information.

- Supporting Information for: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). MDPI.

- Supporting information for: Iridium-Catalyzed C–H Methylation of Indoles and Pyrroles with Methanol. (n.d.). The Royal Society of Chemistry.

- Reich, H. J. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry.

- Supporting information for: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry.

- PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information.

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.

- Shvedov, V. I., Vasil'eva, V. K., & Grinev, A. N. (1976). ¹³C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds, 12(4), 427-430.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (General reference for NMR principles).

- Argyropoulos, D., et al. (n.d.). Using Predicted ¹³C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs.

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549.

- Roberts, J. D., & Parker, R. G. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. California Institute of Technology.

- Pal, M., et al. (2017). An ultrasound-based approach for the synthesis of indoles under Pd/C catalysis. RSC Advances, 7(1), 1-10.

- Gallo, M., & Angelico, R. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. Indole-2-carboxylic acid(1477-50-5) 13C NMR [m.chemicalbook.com]

- 6. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Determining the Solubility of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[1] Low solubility can lead to inadequate absorption and bioavailability, ultimately resulting in diminished efficacy and potential side effects.[1] 5-Bromo-6-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative, belongs to a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[2][3] Therefore, a thorough understanding and accurate measurement of its solubility in various solvent systems is paramount for its development as a potential therapeutic agent.

This guide will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step protocols for its experimental determination, and offer insights into the interpretation of the generated data. The methodologies described herein are grounded in established scientific principles to ensure the generation of reliable and reproducible results.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent.[4] For this compound, several key factors will dictate its solubility profile.[1][5][6][7]

-

Molecular Structure and Polarity : The presence of both polar (carboxylic acid, N-H group) and non-polar (bromochloro-substituted benzene ring) moieties gives the molecule a specific polarity. The principle of "like dissolves like" dictates that it will be more soluble in solvents with similar polarity.

-

pH and Ionization : As a carboxylic acid, the compound's ionization state is highly dependent on the pH of the medium. In acidic solutions (pH < pKa), it will exist predominantly in its less soluble, neutral form. In basic solutions (pH > pKa), it will deprotonate to form a more soluble carboxylate salt.

-

Temperature : The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[4][7] However, for some substances, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures.[4][7]

-

Solvent Properties : The dielectric constant, hydrogen bonding capability, and molecular size of the solvent molecules all play a crucial role in overcoming the crystal lattice energy of the solid solute and solvating its molecules.[5][7]

The interplay of these factors is visualized in the diagram below:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Equilibrium Solubility: The Gold Standard

Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid compound. The shake-flask method is the most widely accepted and reliable technique for determining equilibrium solubility.[8][9]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Solutions : Prepare stock solutions of the compound in a highly soluble solvent (e.g., DMSO) for creating a calibration curve. Prepare the desired buffered and organic solvents.

-

Sample Preparation : Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. "Excess" means that a visible amount of solid remains after the equilibration period.

-

Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, which should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[10]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter.[10] Care must be taken to avoid disturbing the solid pellet during sampling if centrifugation is used.

-

Sample Analysis :

-

HPLC Method : Dilute the clear supernatant with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve. Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

UV-Vis Spectroscopy : If the compound has a distinct chromophore and no interfering substances are present, the concentration can be determined by measuring the absorbance at its λmax and using a standard calibration curve.

-

-

Data Analysis : Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

The workflow for determining equilibrium solubility is illustrated in the following diagram:

Caption: Experimental workflow for the equilibrium solubility shake-flask method.

High-Throughput Screening: Kinetic Solubility Assays

For early-stage drug discovery where a rapid assessment of a large number of compounds is necessary, kinetic solubility assays are often employed.[11][12] These methods are faster but may not represent true equilibrium solubility.[13]

Principle of Kinetic Solubility

A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer. The compound may precipitate out of solution if its solubility limit is exceeded. The amount of compound that remains in solution after a short incubation period is measured.[11][14]

Common Kinetic Solubility Methods

-

Nephelometry : This method measures the light scattering caused by precipitated particles in the solution.[12][15]

-

Direct UV Assay : After the addition of the DMSO stock and a brief incubation, the solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by UV absorbance.[15]

Data Presentation and Interpretation

To facilitate comparison, the solubility data should be summarized in a clear and structured table.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | pH | Solubility (µg/mL) | Method |

| Deionized Water | ~4-5 (unbuffered) | Data to be determined | Equilibrium (Shake-Flask) |

| PBS | 5.0 | Data to be determined | Equilibrium (Shake-Flask) |

| PBS | 7.4 | Data to be determined | Equilibrium (Shake-Flask) |

| PBS | 9.0 | Data to be determined | Equilibrium (Shake-Flask) |

| Ethanol | N/A | Data to be determined | Equilibrium (Shake-Flask) |

| Methanol | N/A | Data to be determined | Equilibrium (Shake-Flask) |

| Acetonitrile | N/A | Data to be determined | Equilibrium (Shake-Flask) |

| DMSO | N/A | Data to be determined | Equilibrium (Shake-Flask) |

Interpretation of Results:

-

pH-Solubility Profile : A significant increase in solubility at higher pH values would be expected due to the ionization of the carboxylic acid group. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract.

-

Solubility in Organic Solvents : The solubility in organic solvents will provide insights into the compound's polarity and can be valuable for developing formulations and purification methods.

-

Comparison of Equilibrium and Kinetic Solubility : If both types of data are generated, a comparison can reveal if the compound is prone to supersaturation, which can have implications for its in vivo performance.

Conclusion and Future Directions

This guide has outlined the theoretical considerations and provided robust experimental protocols for determining the solubility of this compound. By following these methodologies, researchers can generate the high-quality, reliable data necessary to advance the development of this and other promising drug candidates. Should the intrinsic solubility prove to be a limiting factor, various solubility enhancement techniques, such as salt formation, co-solvency, or the use of complexing agents, can be explored.[4] A thorough understanding of the solubility profile is the first and a critical step in navigating the complex path of drug development.

References

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.

- Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biochemistry, Dissolution and Solubility. In StatPearls.

- BioDuro. (n.d.). ADME Solubility Assay.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

- Bio-protocol. (n.d.). Equilibrium solubility measurement.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 36-42. [Link]

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. [Link]

- Fakhree, M. A. A., & Acree, Jr., W. E. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

- Burton, H., & Stoves, J. L. (1937). Derivatives of Indole-2-carboxylic Acid. Journal of the American Chemical Society, 59(11), 2133-2134. [Link]

- Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8011. [Link]

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the Melting Point Determination of 5-Bromo-6-chloro-1H-indole-2-carboxylic Acid for Pharmaceutical Research and Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and determining the melting point of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid. Given the absence of a publicly documented melting point for this specific compound, this guide focuses on the principles, methodologies, and best practices for its empirical determination, ensuring scientific integrity and data reliability.

Introduction: The Significance of a Melting Point in Drug Discovery

The melting point of a crystalline solid is a fundamental physical property that provides critical insights into its identity, purity, and stability. In the pharmaceutical industry, the precise determination of a compound's melting point is a non-negotiable aspect of quality control and characterization.[1] For a novel heterocyclic compound such as this compound, a substituted indole that holds potential as a scaffold in medicinal chemistry, establishing an accurate melting point is a foundational step in its development pathway.

Indole-2-carboxylic acid derivatives are being explored for various therapeutic applications, including as potential HIV-1 integrase strand transfer inhibitors.[2] The introduction of halogen atoms, such as bromine and chlorine, can significantly influence the compound's physicochemical properties, including its melting point, by affecting crystal lattice energy and intermolecular interactions.

A sharp and reproducible melting point range is indicative of a pure compound, whereas a broad and depressed melting range often suggests the presence of impurities.[3][4] Furthermore, different polymorphic forms of a drug substance can exhibit different melting points, which can have profound implications for its solubility, bioavailability, and stability.

This guide will provide a robust protocol for the determination of the melting point of this compound, contextualized within the rigorous standards of pharmaceutical science.

Physicochemical Properties and Structure

| Property | Value/Information | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₅BrClNO₂ | - |

| Molecular Weight | 274.50 g/mol | |

| CAS Number | 261678-14-6 | - |

| Physical Form | Expected to be a solid at room temperature. | [5][6] |

Note: The CAS number is associated with this compound by some chemical suppliers, but its official registration and associated data are not widely published.